1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0752749
InChI:
InChI=1S/C14H17ClN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3
SMILES:
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C
Molecular Formula:
C14H17ClN2O3S
Molecular Weight:
328.8 g/mol
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC0752749
Molecular Formula: C14H17ClN2O3S
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17ClN2O3S |
|---|---|
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 1-(5-chloro-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C14H17ClN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3 |
| Standard InChI Key | XMMGJFPCCCAYQG-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator